molecular formula C10H13N B1357001 1H-Indole, 2,3-dihydro-5,6-dimethyl- CAS No. 791609-49-9

1H-Indole, 2,3-dihydro-5,6-dimethyl-

Cat. No. B1357001
M. Wt: 147.22 g/mol
InChI Key: ISDNDQYXHHLGQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1H-Indole, 2,3-dihydro-” is a chemical compound with the molecular formula C8H9N . It’s also known by other names such as Indoline, 1-Azaindan, 2,3-Dihydroindole, Dihydroindole, Indolene, and Indole, 2,3-dihydro- .


Synthesis Analysis

Indole derivatives have been synthesized for various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The carbonyl groups of indole derivatives can undergo C–C and C–N coupling reactions and reductions .


Molecular Structure Analysis

The molecular structure of “1H-Indole, 2,3-dihydro-” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

Indole derivatives have been reported to have diverse pharmacological activities. The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

“1H-Indole, 2,3-dihydro-” has a molecular weight of 119.1638 . More detailed physical and chemical properties might be available in specialized databases .

Scientific Research Applications

Synthesis and Antimicrobial Screening

  • Synthesis of Novel Derivatives : A study synthesized 1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-1H-indole- -2,3-dione and other derivatives. These compounds showed moderate inhibitory activity against the fungus Candida albicans and some activity against the Gram-positive bacteria Staphylococcus aureus, suggesting potential antimicrobial applications (Ramadan, Rasheed, & El Ashry, 2019).

Synthesis of Biologically Active Derivatives

  • Synthesis of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides : This study synthesized new derivatives of 2,3-dimethylindole, exploring the redox potential and steric factors. These compounds exhibit potential biological activities such as being antagonists to para amino benzoic acid, indicating their usefulness in pharmacological contexts (Avdeenko, Konovalova, & Yakymenko, 2020).

Coordination Chemistry and Biological Activity

  • Coordination Chemistry of Oxovanadium(V) Complexes : This research involved synthesizing Schiff bases from 1H-indol-2,3-dione and 5,6-dimethyl-1H-indol-2,3-dione. These compounds displayed appreciable fungicidal and bactericidal properties, suggesting their potential in combating pathogenic fungi and bacteria (Garg, Fahmi, & Singh, 2007).

Synthesis of Antidepressant Analogs

  • Synthesis of Hydrogenated Pyrrolo[3,4-b]indoles : Research into the synthesis of novel 4-substituted 2,7-dimethyl-3,4-dihydro-1H-pyrrolo-[3,4-b]indoles revealed a broad spectrum of pharmacological activity. This finding is significant for the development of new medicines following the “magic bullet” concept, indicating potential antidepressant applications (Ivachtchenko et al., 2010).

Potential in Antidepressant Formulations

  • Potential Antidepressant Activity : A series of 3,4-dihydro-1H-1,4-oxazino[4,3-a]indoles demonstrated potential antidepressant activity in preliminary screenings. One derivative, in particular, was notably potent in preventing reserpine ptosis in mice (Demerson, Santroch, & Humber, 1975).

Synthesis and Functionalization

  • Synthesis and Functionalization of Indoles : Indole derivatives, including those related to 1H-Indole, 2,3-dihydro-5,6-dimethyl-, are important in synthesizing biologically active compounds. This research explored the synthesis and functionalization of indoles, which is crucial in developing natural and synthetic compounds with significant biological activity (Cacchi & Fabrizi, 2005).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .

properties

IUPAC Name

5,6-dimethyl-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-7-5-9-3-4-11-10(9)6-8(7)2/h5-6,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDNDQYXHHLGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30479341
Record name 1H-Indole, 2,3-dihydro-5,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole, 2,3-dihydro-5,6-dimethyl-

CAS RN

791609-49-9
Record name 1H-Indole, 2,3-dihydro-5,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dimethyl-2,3-dihydro-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.